molecular formula C36H38ClNO3S B13438771 Methoxy Montelukast

Methoxy Montelukast

Cat. No.: B13438771
M. Wt: 600.2 g/mol
InChI Key: AGNZHLCBXLQHOS-ISYDNLPHSA-N
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Description

Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Montelukast involves several steps, starting with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with a methoxy-substituted mesylate to yield this compound acid in crude form. The crude acid is then purified and converted into its final form through a series of reactions involving dicyclohexylamine and a polar protic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and validate the production process .

Chemical Reactions Analysis

Types of Reactions

Methoxy Montelukast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Methoxy Montelukast has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of methoxy substitution on the pharmacokinetics and pharmacodynamics of leukotriene receptor antagonists.

    Biology: Investigated for its potential effects on leukotriene pathways and its role in modulating inflammatory responses.

    Medicine: Explored for its potential use in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

Methoxy Montelukast exerts its effects by selectively targeting and inhibiting the cysteinyl leukotriene CysLT1 receptor. By blocking the binding of leukotrienes, it effectively inhibits their inflammatory actions, leading to reduced airway inflammation, decreased bronchoconstriction, and lower mucus production . This mechanism is similar to that of Montelukast but may be influenced by the presence of the methoxy group.

Comparison with Similar Compounds

Similar Compounds

    Montelukast: The parent compound, used widely in asthma and allergy treatment.

    Zafirlukast: Another leukotriene receptor antagonist with similar applications.

    Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Uniqueness

Methoxy Montelukast is unique due to the presence of the methoxy group, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce side effects compared to its parent compound, Montelukast .

Conclusion

This compound is a promising derivative of Montelukast with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable compound for further research and development.

Properties

Molecular Formula

C36H38ClNO3S

Molecular Weight

600.2 g/mol

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-methoxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C36H38ClNO3S/c1-35(2,41-3)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)40)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33H,14,18-20,23-24H2,1-3H3,(H,39,40)/b16-11+/t33-/m1/s1

InChI Key

AGNZHLCBXLQHOS-ISYDNLPHSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC

Origin of Product

United States

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